molecular formula C21H19N3O4S B11111820 2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11111820
M. Wt: 409.5 g/mol
InChI Key: LUWJQJOZZINGDT-LPYMAVHISA-N
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Description

2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a furan ring, a phenylacetamide group, and a methoxyphenyl carbonyl hydrazone moiety

Preparation Methods

The synthesis of 2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the furan ring and the phenylacetamide group. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylacetamide group: This involves the reaction of phenylacetic acid with an amine, followed by acylation.

    Coupling of the furan ring with the phenylacetamide group: This step often requires the use of coupling reagents such as EDCI or DCC.

    Introduction of the methoxyphenyl carbonyl hydrazone moiety: This is typically done through the reaction of the furan-phenylacetamide intermediate with 3-methoxybenzoyl hydrazine under reflux conditions.

Chemical Reactions Analysis

2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions due to its unique structure.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and phenylacetamide derivatives. Compared to these compounds, 2-({5-[(E)-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide is unique due to the presence of the methoxyphenyl carbonyl hydrazone moiety, which can impart distinct chemical and biological properties. Some similar compounds include:

    Furan-2-carboxamide: A simpler furan derivative with potential biological activity.

    N-phenylacetamide: A basic phenylacetamide derivative used in various chemical syntheses.

    3-methoxybenzoyl hydrazine: A precursor used in the synthesis of hydrazone derivatives.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-3-methoxybenzamide

InChI

InChI=1S/C21H19N3O4S/c1-27-17-9-5-6-15(12-17)21(26)24-22-13-18-10-11-20(28-18)29-14-19(25)23-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

LUWJQJOZZINGDT-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=C(O2)SCC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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